A Comprehensive Technical Guide to the Physicochemical Properties of 3,4-Dichlorobenzonitrile
A Comprehensive Technical Guide to the Physicochemical Properties of 3,4-Dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichlorobenzonitrile is an aromatic nitrile compound that serves as a crucial intermediate in the synthesis of a variety of agrochemicals, pharmaceuticals, and other chemical products.[1] Its chemical structure, featuring a benzene (B151609) ring substituted with two chlorine atoms and a nitrile group, imparts specific physicochemical properties that are critical to its reactivity and application in various synthetic pathways. This guide provides an in-depth overview of these properties, along with detailed experimental protocols for their determination and relevant workflows for its synthesis and analysis.
Physicochemical Properties
The key physicochemical properties of 3,4-Dichlorobenzonitrile are summarized in the tables below for easy reference and comparison.
General and Physical Properties
| Property | Value | Reference |
| Appearance | White to brown crystalline powder | [2] |
| Molecular Formula | C₇H₃Cl₂N | [3][4] |
| Molecular Weight | 172.01 g/mol | [3][4] |
| Melting Point | 70-78 °C | [2][3][5] |
| Boiling Point | 235.5 °C @ 760 mmHg; 129-130 °C @ 0.01 Torr | [2][3] |
| Density | ~1.4 g/cm³ | [2][3][5] |
| Flash Point | 95 °C | [2][3][5] |
| Vapor Pressure | 0.0498 mmHg @ 25°C | [2][3] |
| Refractive Index | 1.583 | [2][3] |
Solubility and Partitioning
| Property | Value | Reference |
| Water Solubility | Insoluble | [2][3] |
| LogP (Octanol/Water Partition Coefficient) | 2.8 - 3.1 | [3][6] |
Experimental Protocols
Detailed methodologies for the synthesis of 3,4-Dichlorobenzonitrile and the determination of its key physicochemical properties are provided below.
Synthesis of 3,4-Dichlorobenzonitrile
A common synthetic route to 3,4-Dichlorobenzonitrile involves a two-step process starting from 1,2-dichlorobenzene (B45396).[7]
Step 1: Bromination of 1,2-Dichlorobenzene to form 3,4-Dichlorobromobenzene
-
Charge a reaction vessel with 1,2-dichlorobenzene and a catalyst, such as iron powder.
-
Heat the mixture to approximately 45°C.
-
Slowly add bromine dropwise to the reaction mixture.
-
Maintain the temperature and allow the reaction to proceed for a set time (e.g., 2 hours) after the addition of bromine is complete.
-
Upon completion, quench the reaction and wash the mixture, for example, with a sodium sulfite (B76179) solution and dichloromethane.
-
The crude product, 3,4-dichlorobromobenzene, can be purified by distillation.
Step 2: Cyanation of 3,4-Dichlorobromobenzene to form 3,4-Dichlorobenzonitrile
-
In a separate reaction vessel, mix cuprous cyanide, a catalyst (e.g., L-proline), and a solvent such as DMF.
-
Heat this mixture to around 128°C.
-
Prepare a solution of the 3,4-dichlorobromobenzene from Step 1 in a suitable solvent (e.g., DMF).
-
Add the 3,4-dichlorobromobenzene solution dropwise to the heated cuprous cyanide mixture.
-
Maintain the reaction temperature for a specified period (e.g., 3 hours) after the addition is complete.
-
After the reaction, the mixture is cooled and washed with water to isolate the crude 3,4-Dichlorobenzonitrile.
-
The final product can be further purified as needed.
Determination of Melting Point
The melting point of 3,4-Dichlorobenzonitrile can be determined using the capillary method.[2][3][5]
-
A small amount of the crystalline 3,4-Dichlorobenzonitrile is placed into a capillary tube, which is sealed at one end.
-
The capillary tube is attached to a thermometer.
-
The thermometer and capillary tube assembly are placed in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[5]
-
The sample is heated slowly and evenly.[2]
-
The temperature at which the solid first begins to melt (t₁) and the temperature at which the solid has completely melted (t₂) are recorded.[5]
-
The melting point is reported as the range between t₁ and t₂.[2] For a pure compound, this range is typically narrow.[3]
Determination of Boiling Point
The boiling point at a specific pressure can be determined using a distillation method or the Thiele tube method.[7][8]
-
A small quantity of liquid 3,4-Dichlorobenzonitrile is placed in a fusion tube.
-
A capillary tube, sealed at one end, is placed inverted into the fusion tube.[9]
-
The fusion tube is attached to a thermometer and heated in a heating bath.
-
The temperature is raised until a steady stream of bubbles emerges from the open end of the capillary tube.[9]
-
The heating is then stopped, and the liquid is allowed to cool.
-
The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8]
Determination of Solubility
A qualitative assessment of solubility can be performed as follows:
-
Place a small, measured amount of 3,4-Dichlorobenzonitrile (e.g., 25 mg) into a test tube.
-
Add a small volume of the solvent to be tested (e.g., 0.75 mL of water or an organic solvent) in portions.[10]
-
After each addition, vigorously shake the test tube.[10]
-
Observe whether the solid dissolves completely. If the compound dissolves, it is considered soluble in that solvent under the tested conditions.
Visualizations
The following diagrams illustrate key experimental workflows and a relevant biological pathway for a related compound.
Biological Activity Context
While 3,4-Dichlorobenzonitrile is primarily used as a chemical intermediate, related benzonitrile (B105546) structures have shown biological activity. For instance, the derivative 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (B1202472) (MDL-860) has demonstrated antiviral properties against picornaviruses.[11] Its mechanism of action is believed to involve the inhibition of an early event in the viral replication cycle that occurs after the uncoating of the virus and is essential for the synthesis of viral RNA.[11][12] Additionally, other dichlorobenzonitrile isomers, such as 2,6-dichlorobenzonitrile (B3417380) (dichlobenil), are used as herbicides and are known to inhibit cell wall biosynthesis in plants.[13] These examples highlight the potential for dichlorobenzonitrile scaffolds in the development of biologically active molecules.
Conclusion
3,4-Dichlorobenzonitrile is a compound with well-defined physicochemical properties that make it a valuable building block in organic synthesis. Understanding these properties is essential for its effective use in research and development, particularly in the fields of agrochemicals and pharmaceuticals. The experimental protocols and workflows provided in this guide offer a practical framework for the synthesis and characterization of this important chemical intermediate.
References
- 1. 3,4-Dichlorobenzonitrile | Alzchem Group [alzchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. scbt.com [scbt.com]
- 5. byjus.com [byjus.com]
- 6. 3,4-Dichlorobenzonitrile | C7H3Cl2N | CID 81051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of Cytotoxic Effects of Benzonitrile Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
